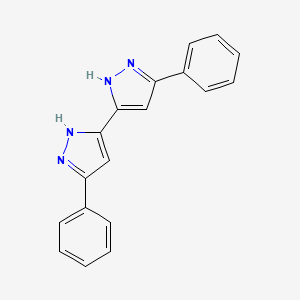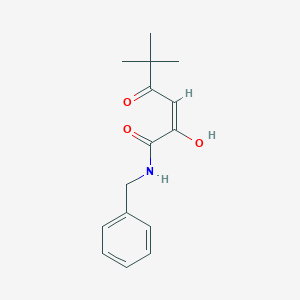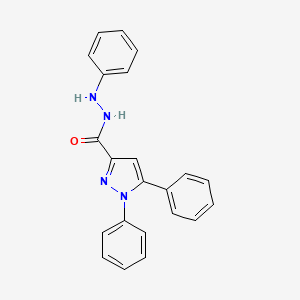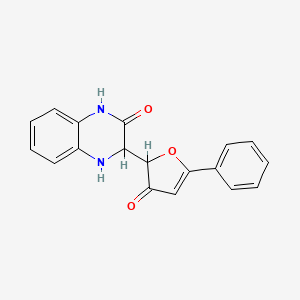
3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as ODQ, is a chemical compound that has been extensively studied in scientific research. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of the cardiovascular system and the immune system.
Mecanismo De Acción
3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone inhibits sGC by binding to the heme group of the enzyme, which is essential for the catalytic activity of sGC. This compound binding to the heme group prevents the binding of NO to sGC, which leads to a decrease in cGMP production. This compound is a reversible inhibitor of sGC, and its inhibitory effect can be reversed by the addition of excess NO or by the removal of this compound from the system.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the context of its use. This compound has been shown to inhibit platelet aggregation, reduce blood pressure, and attenuate inflammation in animal models. This compound has also been shown to modulate neuronal signaling and synaptic plasticity in the brain. However, the effects of this compound on different physiological systems can be complex and context-dependent, and further research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone is a potent and selective inhibitor of sGC, and its use in scientific research has provided valuable insights into the role of sGC in various physiological and pathological processes. However, there are some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. This compound can also have off-target effects on other heme-containing proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone and its role in various physiological and pathological processes. One area of research is the development of more potent and selective inhibitors of sGC that can be used in clinical settings. Another area of research is the investigation of the role of sGC in the regulation of immune function and the development of new therapies for inflammatory diseases. Additionally, further research is needed to fully understand the complex effects of this compound on neuronal signaling and synaptic plasticity in the brain.
Aplicaciones Científicas De Investigación
3-(3-oxo-5-phenyl-2,3-dihydro-2-furanyl)-3,4-dihydro-2(1H)-quinoxalinone has been widely used in scientific research as a tool to study the role of sGC in various physiological and pathological processes. This compound has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates the effects of nitric oxide (NO) on various cellular processes. This compound has been used to study the role of sGC in the regulation of blood pressure, platelet aggregation, inflammation, and neuronal signaling.
Propiedades
IUPAC Name |
3-(3-oxo-5-phenylfuran-2-yl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-14-10-15(11-6-2-1-3-7-11)23-17(14)16-18(22)20-13-9-5-4-8-12(13)19-16/h1-10,16-17,19H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSXFUINYBNAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(O2)C3C(=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



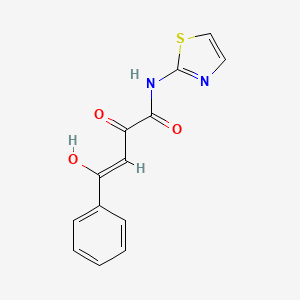
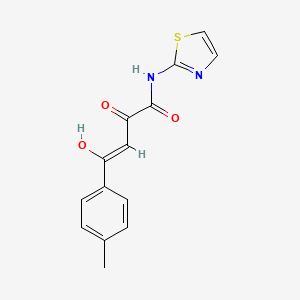
![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
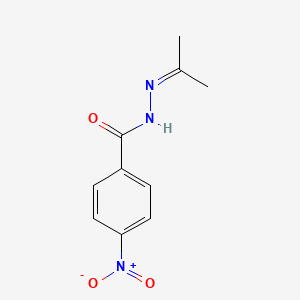
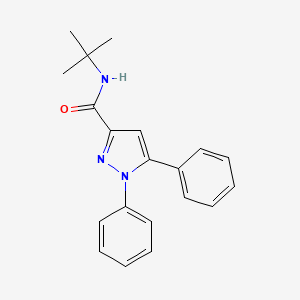
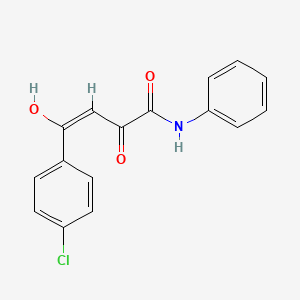
![4-[(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)
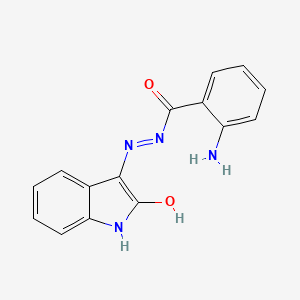
![ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate](/img/structure/B3832164.png)
